molecular formula C12H19ClN6O B12233578 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12233578
M. Wt: 298.77 g/mol
InChI Key: MRKZCCARKKGTPS-UHFFFAOYSA-N
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Description

3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct reactivity and bioactivity. Its ability to form stable complexes with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H19ClN6O

Molecular Weight

298.77 g/mol

IUPAC Name

2-methyl-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H18N6O.ClH/c1-8(2)18-7-9(6-15-18)5-14-11-4-10(12(13)19)17(3)16-11;/h4,6-8H,5H2,1-3H3,(H2,13,19)(H,14,16);1H

InChI Key

MRKZCCARKKGTPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

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